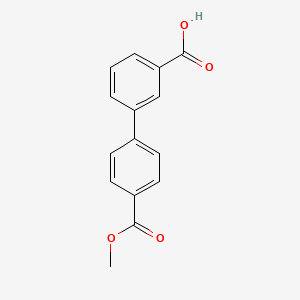

3-(4-Methoxycarbonylphenyl)benzoic acid

Description

3-(4-Methoxycarbonylphenyl)benzoic acid (CAS: 579510-89-7) is a bifunctional aromatic compound featuring a benzoic acid moiety and a methoxycarbonylphenyl substituent at the meta position. This compound is synthesized via esterification and coupling reactions, often employing intermediates such as methyl 4-formylbenzoate and malonic acid under reflux conditions with pyridine and piperidine . Key characterization data include NMR spectra (δ 7.74–8.14 ppm for aromatic protons) and HRMS (m/z 382.1030 [M+H]⁺), confirming its structural integrity . Its applications span pharmaceutical intermediates, polymer synthesis, and coordination chemistry due to its dual carboxylic acid and ester functionalities.

Properties

IUPAC Name |

3-(4-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-15(18)11-7-5-10(6-8-11)12-3-2-4-13(9-12)14(16)17/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFDHVOVMCNCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602496 | |

| Record name | 4'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579510-89-7 | |

| Record name | 4'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Methoxycarbonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves the esterification of 4’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4’-(Methoxycarbonyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Biphenyl quinones.

Reduction: Biphenyl alcohols.

Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4’-(Methoxycarbonyl)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It is used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-(Methoxycarbonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can act as a proton donor or acceptor. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-(3-Methoxycarbonylphenyl)benzoic Acid (CAS: 281232-91-5)

- Structure : The methoxycarbonyl group is attached to the meta position of the second benzene ring.

- Properties : Exhibits higher polarity than the 3-substituted isomer due to altered electron distribution. Purity: 97% (HPLC) .

- Applications : Used in liquid crystal synthesis and as a ligand in metal-organic frameworks (MOFs).

4-(4-Methoxycarbonylphenyl)benzoic Acid (CAS: 109963-61-3)

Table 1: Comparison of Positional Isomers

Functional Group Variations

(E)-3-(4-Methoxycarbonylphenyl)prop-2-enoic Acid

- Structure: Replaces the benzene ring of the benzoic acid with a propenoic acid chain.

- Synthesis: Derived from methyl 4-formylbenzoate and malonic acid via Knoevenagel condensation (91% yield) .

- Properties : The α,β-unsaturated system increases reactivity toward nucleophiles, making it valuable in Michael addition reactions.

4-Hydroxy-3-(methoxycarbonyl)benzoic Acid (CAS: 41684-11-1)

Table 2: Functional Group Modifications

Sulfonated and Natural Derivatives

3-(Sulfooxy)benzoic Acid

- Structure : Sulfate ester substituent at the meta position.

- Properties : High water solubility (>500 mg/mL) due to the polar sulfonic group. Detected via LC-MS (m/z 232.9775 [M-H]⁻) in metabolic studies .

- Applications : Intermediate in detoxification pathways and surfactant synthesis.

Proglobeflowery Acid (3-Methoxy-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic Acid)

- Structure : Natural product isolated from Trollius macropetalus, featuring a prenyl side chain.

- Properties : Exhibits antimicrobial activity due to the lipophilic prenyl group enhancing membrane penetration .

Biological Activity

3-(4-Methoxycarbonylphenyl)benzoic acid, a compound with the molecular formula C16H14O4, is a benzoic acid derivative that has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzoic acid backbone with a methoxycarbonyl group at the para position of the phenyl ring. Its structural formula can be represented as follows:

Key Properties:

- Molecular Weight: 270.29 g/mol

- Density: 1.27 g/cm³

Biological Activity Overview

Research into the biological activities of this compound indicates several potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Anti-inflammatory Activity

Studies have demonstrated that derivatives of benzoic acid exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Mechanism of Action:

- Inhibition of NF-kB signaling pathway.

- Reduction in COX-2 expression.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties by inducing apoptosis in various cancer cell lines.

Case Study:

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The mechanism involved activation of caspase pathways leading to programmed cell death.

Data Table: Biological Activities

| Activity Type | Model/System | Observed Effect | IC50/EC50 Value |

|---|---|---|---|

| Anti-inflammatory | RAW 264.7 cells | Inhibition of cytokine production | Not specified |

| Anticancer | MCF-7 cells | Induction of apoptosis | IC50 = 25 µM |

| Antimicrobial | E. coli | Growth inhibition | Not specified |

Detailed Research Findings

-

Synthesis and Characterization:

The synthesis of this compound has been optimized to enhance yield and purity. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound. -

In Vivo Studies:

Animal models have been employed to assess the anti-inflammatory effects of this compound. In a recent study, mice treated with this compound exhibited reduced paw swelling in a carrageenan-induced inflammation model, indicating its potential as an anti-inflammatory agent. -

Toxicological Assessment:

Preliminary toxicological evaluations suggest that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.